



# using carminic acid for nuclear and glycogen staining in tissues

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Compound of Interest		
Compound Name:	Carminic Acid	
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## **Application Notes: Carminic Acid for Histological Staining**

**Carminic acid** is a natural anthraquinone dye derived from the cochineal insect, Dactylopius coccus cacti.[1][2] In histology, it is the primary colorant in carmine stains and is valued for its ability to produce a vibrant red color.[2][3] **Carminic acid** is rarely used in its pure form for staining; instead, it is typically complexed with a mordant, usually an aluminum salt, to form a "lake" which then binds to tissue components.[2][3][4] The specificity of the stain depends on the formulation of the carmine solution.[5][6]

Two of the most common applications for **carminic acid**-based stains in tissue analysis are for the demonstration of cell nuclei and the specific staining of glycogen.

- Nuclear Staining: In formulations like Carmalum, the aluminum-carminic acid complex is
  positively charged. This allows it to bind to negatively charged phosphate groups of the DNA
  backbone, resulting in a sharp, clear staining of cell nuclei.[3][7] This method can serve as
  an effective alternative to hematoxylin for counterstaining in various histological and
  immunohistochemical procedures.[4][8]
- Glycogen Staining: Best's carmine stain is a well-established empirical method for the
  specific demonstration of glycogen in tissue sections.[9][10] The proposed mechanism for
  this specificity is the formation of hydrogen bonds between the hydroxyl groups of the
  glycogen polymer and the carminic acid molecule.[5][11][12] The high alkaline content of



the working solution and the presence of salts help to suppress non-specific background staining.[12] This technique is particularly useful in pathology for identifying glycogen storage diseases or certain types of tumors where glycogen content is a diagnostic feature.[13]

## **Quantitative Data Summary**

While carmine staining is predominantly a qualitative technique for visualizing structures, methods for its quantification have been developed. These can be adapted for estimating cell density or dye concentration in tissue homogenates.

Table 1: Colorimetric Quantitation of Cell Density using Carmine Stain

This table summarizes a method for estimating cell number in vitro based on the amount of retained carmine stain.[14]

Parameter	Value
Cell Types Tested	Murine fibroblasts, avian fibroblasts, HeLa cells, insect cells
Staining Reagent	0.4% Alcoholic-HCI Carmine
Elution Reagent	0.01 M NaOH
Absorbance Wavelength	531 nm
Linear Range (Cell Number)	5 x 10 <sup>3</sup> to 5 x 10 <sup>5</sup> cells
Correlation	High correlation coefficients between cell number and absorbance

Table 2: HPLC-Based Quantitation of Carmine

This table outlines the parameters for a validated high-performance liquid chromatography (HPLC) method for the quantitative determination of carmine, which could be applied to tissue extracts.[15][16][17]



Parameter	Value
Analytical Method	High-Performance Liquid Chromatography (HPLC)
Column	NovaPak C18
Detector	Photodiode Array
Limit of Detection (LOD)	0.4 μg/mL
Limit of Quantification (LOQ)	1.0 μg/mL
Recovery Rate (Spiked Samples)	90.4% - 96.2%
Correlation Coefficient (r²)	0.9999 (over 1.0 to 100 μg/mL range)

## **Experimental Protocols**Protocol 1: Carmalum for Nuclear Staining

This protocol provides a method for sharp nuclear staining using an alum-mordanted carmine solution. It is suitable for paraffin-embedded sections.

#### Reagent Preparation

- Carmine Alum Stain Solution:
  - Combine 1.0 g of carmine and 2.5 g of alum potassium sulfate in 500 mL of distilled water.
  - Boil the mixture for at least 40 minutes. To minimize the amount of undissolved stain, keep the solution boiling while filtering small amounts at a time through filter paper.[8]
  - After filtering, adjust the final volume back to 500 mL with distilled water.[8]
- Fixative (Optional Carnoy's Fixative):
  - In a fume hood, mix 60 mL of 100% ethanol, 30 mL of chloroform, and 10 mL of glacial acetic acid.[8] This is suitable for initial tissue fixation if not already fixed.



#### Staining Procedure

- Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a descending series of ethanol concentrations (100%, 95%, 70%) to distilled water.
   [1]
- Staining: Immerse slides in the Carmine Alum Stain solution and stain for 15-30 minutes.

  Staining time should be determined empirically based on tissue type and desired intensity.
- Washing: Rinse the slides in distilled water to remove excess stain.[8]
- Dehydration: Dehydrate the sections through an ascending series of ethanol concentrations (e.g., 70%, 95%, 100%), with each step lasting 15 minutes.[8]
- Clearing: Clear the sections in xylene or a xylene substitute.
- Mounting: Mount with a resinous mounting medium.

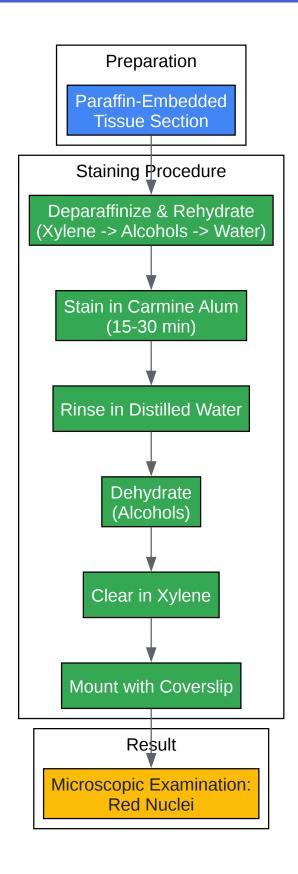
#### **Expected Results**

• Cell Nuclei: Red to dark red[1]

Cytoplasm: Light pink or colorless[1]

Logical Workflow for Nuclear Staining





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Caption: Workflow for Carminic Acid Nuclear Staining.



### **Protocol 2: Best's Carmine for Glycogen Staining**

This protocol is for the specific demonstration of glycogen in formalin-fixed, paraffin-embedded tissue sections.

#### Reagent Preparation

- Best's Carmine Stock Solution:
  - In a large flask, combine 2 g of carmine, 1 g of potassium carbonate, and 5 g of potassium chloride in 60 mL of distilled water.[1][18]
  - Gently boil for 5-15 minutes. The solution will foam significantly and turn a dark red.[1][19]
  - Allow the solution to cool completely.[1]
  - Add 20 mL of 25% ammonia solution and mix.[1]
  - Filter and store in a tightly closed bottle in a cool, dark place. The stock solution is stable for about 2 months.[1]
- Best's Carmine Working Solution (Prepare Fresh):
  - Filter the required amount of stock solution.
  - Mix:
    - Filtered Carmine Stock Solution: 20 mL[1]
    - 25% Ammonia Solution: 30 mL[1]
    - Methanol: 30 mL[1]
  - Use in a covered Coplin jar to prevent evaporation.[12]
- Differentiating Solution:
  - Mix:



Methanol: 40 mL[1][18]

Ethanol (Absolute or 95%): 80 mL[1][18]

Distilled Water: 100 mL[1][18]

#### Staining Procedure

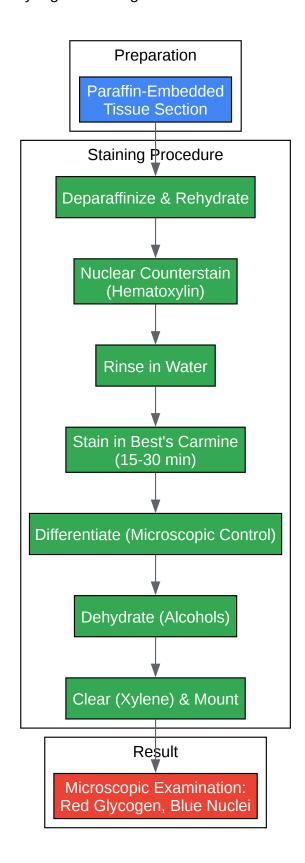
- Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through graded alcohols to distilled water.
- Nuclear Counterstain: Stain nuclei with a hematoxylin solution (e.g., Mayer's hemalum).
   Differentiate briefly in acid-alcohol if needed, but do not "blue" the hematoxylin at this stage.
   [9][12]
- Rinse: Rinse well in distilled water.[9]
- Glycogen Staining: Place slides in the freshly prepared Best's Carmine Working Solution for 15-30 minutes. An overnight incubation can also be used.[9][20]
- Differentiation: Rinse slides quickly and differentiate in the Differentiating Solution. This step is critical and should be monitored microscopically until the glycogen granules appear sharp and distinct against a clear background.[1][9]
- Dehydration: Quickly rinse in 70% or 95% alcohol, then dehydrate fully in absolute alcohol.
   [20]
- Clearing: Clear in xylene.
- Mounting: Mount with a resinous mounting medium.

#### **Expected Results**

- Glycogen: Pink to red granules[20][21]
- Nuclei: Blue (from hematoxylin counterstain)[12]
- Mucin: May also stain a weak red



#### Experimental Workflow for Glycogen Staining



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Caption: Workflow for Best's Carmine Glycogen Staining.

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